![molecular formula C27H26N2O2 B6339473 2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine CAS No. 365542-43-4](/img/structure/B6339473.png)

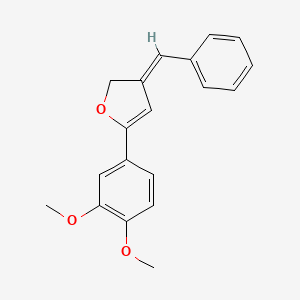

2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such complex pyridine-containing compounds often involves transition metal-catalyzed carbon–carbon bond-forming reactions . One of the most widely applied methods is the Suzuki–Miyaura (SM) cross-coupling . This method uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyridine core with various functional groups attached. These include methoxy groups and phenyl rings, which can influence the compound’s physical and chemical properties .Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key process in the synthesis of this compound . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, forming a new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Scientific Research Applications

Comprehensive Analysis of 2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine Applications

The compound 2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine is a complex organic molecule that may have several scientific research applications. Below is a detailed analysis of potential applications across various fields, each with a dedicated section.

Organic Synthesis: Benzylic Modification: This compound can be utilized in organic synthesis, particularly in reactions at the benzylic position. The benzylic carbon atoms in this molecule are prime sites for free radical bromination , nucleophilic substitution , and oxidation processes . These reactions are fundamental in creating a variety of derivatives for further research and development in organic chemistry.

Cross-Coupling Reactions: Suzuki–Miyaura Coupling: The presence of pyridine and phenyl rings in the compound makes it a potential candidate for Suzuki–Miyaura cross-coupling reactions . This application is significant in the pharmaceutical industry for the synthesis of complex drug molecules, as it allows the formation of carbon-carbon bonds under mild conditions.

Heterocyclic Chemistry: Pyridine Derivatives: In heterocyclic chemistry, this compound could be used to synthesize 2-substituted pyridine N-oxides . These derivatives are important in the development of new materials and pharmaceuticals due to their unique chemical properties.

Medicinal Chemistry: Metabolite Analysis: The methoxy and pyridyl groups suggest that this compound could be a metabolite or a precursor in the synthesis of metabolites related to drugs like Omeprazole . Understanding its role in metabolism could lead to insights into drug efficacy and the design of better therapeutic agents.

Mechanism of Action

Target of Action

The compound is related to the suzuki–miyaura coupling reaction , which is a type of palladium-catalyzed cross-coupling reaction. This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium forms a new bond with an electrophilic organic group, resulting in the oxidation of palladium . In the transmetalation step, a nucleophilic organic group is transferred from boron to palladium . The compound “2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine” likely participates in this reaction, although the

properties

IUPAC Name |

2-[2-[4-[2-methoxy-5-(2-pyridin-2-ylethyl)phenoxy]phenyl]ethyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N2O2/c1-30-26-17-12-22(9-14-24-7-3-5-19-29-24)20-27(26)31-25-15-10-21(11-16-25)8-13-23-6-2-4-18-28-23/h2-7,10-12,15-20H,8-9,13-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUVHHJSRWRBIMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCC2=CC=CC=N2)OC3=CC=C(C=C3)CCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(5-Chloro-thiophen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339400.png)

![2-[2-(5-Bromo-thiophen-2-yl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339404.png)

![2-[2-(1H-Indol-3-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339408.png)

![2-[2-(4-Chloro-thiazol-5-yl)-vinyl]-6-methoxy-benzoic acid ethyl ester](/img/structure/B6339412.png)

![3-Bromo-6-hydroxy-2-[2-(4-hydroxy-phenyl)-ethyl]-benzoic acid methyl ester; 95%](/img/structure/B6339417.png)

![2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339430.png)

![2-{2-[5-(4-Benzyloxy-phenyl)-thiophen-2-yl]-vinyl}-6-methoxy-benzoic acid methyl ester](/img/structure/B6339436.png)

![4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride](/img/structure/B6339459.png)

![3-Bromo-6-[2-(5-chloro-thiophen-2-yl)-vinyl]-2-hydroxy-benzoic acid ethyl ester](/img/structure/B6339465.png)

![Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate](/img/structure/B6339513.png)